![molecular formula C23H21N3O2S3 B14954533 3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954533.png)
3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
“3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that features a thiazolanone core structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolanone ring and the introduction of various substituents. Typical synthetic routes may involve:
Formation of the thiazolanone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
Introduction of substituents: Various substituents such as isobutyl, phenylsulfanyl, and pyrido[1,2-a]pyrimidinyl groups may be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the oxidation state of sulfur or nitrogen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Pyrido[1,2-a]pyrimidines: Compounds with a similar heterocyclic structure.
Uniqueness
The uniqueness of “3-isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” lies in its specific combination of substituents and the potential biological activities they confer.
Biological Activity
3-Isobutyl-5-{(Z)-1-[7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound characterized by its thiazolidinone core and various substituents that enhance its biological properties. This compound has garnered attention for its potential pharmacological applications due to its unique structural features.
Chemical Structure
The compound features:
- A thiazolidinone core
- A pyrimidine moiety
- A phenylsulfanyl group
These structural elements contribute to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Anticancer Properties
Studies have shown that derivatives of this compound possess anticancer properties. For instance, modifications in the thiazolidinone structure have led to enhanced cytotoxicity against various cancer cell lines. Notably, compounds with bulky substituents like isobutyl and phenyl linked to the nitrogen atom have demonstrated improved activity in inhibiting tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazolidinone derivatives have shown effectiveness against multiple bacterial strains. The presence of the phenylsulfanyl group appears to play a crucial role in enhancing this activity.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that:
- The hydrophobicity and bulkiness of substituents significantly influence biological activity.
- Compounds with specific functional groups tend to exhibit higher potency against targeted biological pathways.
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | Indole moiety | Enhanced antibacterial activity against multiple strains |
7-Methylthiazolidine derivatives | Similar thiazolidine core | Anticancer properties reported |
Pyrido[2,3-d]pyrimidines | Pyrimidine ring | Potential for kinase inhibition |
This table highlights the diversity within this chemical class while underscoring the unique attributes of 3-isobutyl derivatives due to their specific substituents and structural configurations.
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : In vitro studies using MTT assays on RPMI 8226 cells indicated significant cytotoxic effects with IC50 values below 350 µM for several derivatives.
- Proteasome Inhibition : Molecular modeling simulations have elucidated the binding modes of these compounds within proteasome active sites, showcasing their potential as proteasome inhibitors.
Properties
Molecular Formula |
C23H21N3O2S3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S3/c1-14(2)12-26-22(28)18(31-23(26)29)11-17-20(30-16-7-5-4-6-8-16)24-19-10-9-15(3)13-25(19)21(17)27/h4-11,13-14H,12H2,1-3H3/b18-11- |
InChI Key |
JOFQUFJKSOSCHE-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)SC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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